Carboxy Pioglitazone (M-V)

Pharmacology Metabolism Pioglitazone

Common pain point: Cross-contamination of active metabolites (M-III/M-IV) in analytical workflows leads to inaccurate quantification of pioglitazone metabolic fractions. Carboxy Pioglitazone (M-V) (CAS 146062-48-8) is the certified pharmacologically inactive reference standard that resolves this. • Distinct chromatographic retention enables clear LOQ separation from active metabolites in validated HPLC/LC-MS methods. • Unique taurine conjugation pathway provides specificity as a negative control in Phase II metabolism studies. • Available with documented traceability to USP/EP standards for GMP quality control and ANDA impurity profiling. • High-purity reference standard supports ICH Q3A/Q3B-compliant method validation and system suitability testing.

Molecular Formula C19H18N2O5S
Molecular Weight 386.4 g/mol
CAS No. 146062-48-8
Cat. No. B126862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxy Pioglitazone (M-V)
CAS146062-48-8
Synonyms6-[2-[4-[(2,4-Dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-3-pyridineacetic Acid;  5-[[4-[2-[5-(1-Carboxymethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione;  Pioglitazone Metabolite M5; 
Molecular FormulaC19H18N2O5S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CC(=O)O
InChIInChI=1S/C19H18N2O5S/c22-17(23)10-13-1-4-14(20-11-13)7-8-26-15-5-2-12(3-6-15)9-16-18(24)21-19(25)27-16/h1-6,11,16H,7-10H2,(H,22,23)(H,21,24,25)
InChIKeyOIQJTMMAMWFMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carboxy Pioglitazone (M-V) Reference Standard


Carboxy Pioglitazone (M-V), also designated Pioglitazone Metabolite M5 (CAS 146062-48-8), is a thiazolidinedione-derivative metabolite of the antidiabetic drug pioglitazone, formed via oxidation of the ethyl side chain to a carboxylic acid [1]. It is classified as a polar, pharmacologically inactive metabolite, in contrast to the active circulating metabolites M-III (keto) and M-IV (hydroxy) [2]. Its primary scientific utility lies in its role as a certified reference standard for impurity profiling, analytical method validation, and pharmacokinetic/metabolism studies where differentiation between active and inactive metabolites is critical [3].

Reference Standard Type Certified inactive metabolite reference standard for impurity profiling and method validation
Analytical Role Negative control for pharmacokinetic/metabolism studies requiring active vs. inactive metabolite discrimination
Metabolic Pathway Unique taurine conjugation pathway differentiates M-V from sulfate-conjugated active metabolites

Why Carboxy Pioglitazone (M-V) Cannot Be Substituted


Substituting Carboxy Pioglitazone (M-V) with pioglitazone, M-III, or M-IV in analytical or metabolic studies introduces critical errors due to fundamental differences in pharmacological activity, chromatographic behavior, and physicochemical properties. M-V is confirmed as an inactive polar metabolite, whereas M-III and M-IV are the major active circulating metabolites responsible for the extended glucose-lowering effect of pioglitazone [1]. Their distinct chromatographic retention and detection characteristics lead to different limits of quantitation (LOQ) in validated HPLC methods [2]. Moreover, M-V undergoes unique Phase II conjugation with taurine, a pathway not shared by M-IV (which forms sulfate conjugates) or M-III [3]. These differences make M-V irreplaceable as a negative control, impurity marker, or system suitability standard in assays designed to resolve active from inactive species.

Pharmacological classification: M-V is inactive; substituting with active M-III or M-IV introduces confounding pharmacodynamic activity in assay controls.
Method sensitivity: LOQ varies across metabolites (M-V 0.02 µg/mL vs. M-2/M-4 0.04 µg/mL); substitution may require full analytical revalidation.
Metabolic fate: M-V undergoes taurine conjugation, while M-IV forms sulfate conjugates; pathway tracing cannot be reliably performed with alternative metabolites.

Carboxy Pioglitazone (M-V) Differentiation Evidence


Pharmacological Activity: Inactive vs. Active Metabolites

Carboxy Pioglitazone (M-V) is classified as an inactive metabolite of pioglitazone, in direct contrast to metabolites M-III (keto derivative) and M-IV (hydroxy derivative), which are the major circulating active metabolites responsible for the extended pharmacodynamic effect of the parent drug [1]. This binary activity classification is critical for selecting appropriate reference standards: M-V serves as a negative control, while M-III/M-IV serve as active comparators.

Metabolite Activity
Class-level
Inactive (M-V) vs. active: M-III (comparable to pioglitazone), M-IV (~3× response in preclinical models)
Supports negative control selection for PK/PD metabolite differentiation
Activity based on PPARγ transactivation and in vivo diabetic models; class-level inference
Pharmacology Metabolism Pioglitazone Metabolite Activity

LOQ in Human Serum

A validated HPLC-UV method for simultaneous quantitation of pioglitazone and its metabolites in human serum demonstrates distinct LOQ values for each metabolite, enabling precise selection of the appropriate reference standard for assay calibration [1]. The LOQ for M-V (0.02 μg/ml) is 2-fold lower than M-2 and M-4, and 25-fold lower than M-1, indicating superior sensitivity for detection of the carboxylic acid metabolite under these chromatographic conditions.

LOQ in Serum
Head-to-head
0.02 µg/mL (M-V); 0.04 µg/mL (M-2, M-4); 0.5 µg/mL (M-1)
Quantitation sensitivity differs; method-specific LOQ must guide reference standard selection
HPLC-UV, 269 nm, solid-phase extraction, human serum
Analytical Chemistry HPLC Limit of Quantitation Pioglitazone Metabolites

Melting Point Differentiation

Carboxy Pioglitazone (M-V) exhibits a melting point of 146-148 °C, which is substantially lower than the melting point of pioglitazone hydrochloride (193-194 °C), the most common form of the parent drug [1]. This ~47 °C difference in melting point provides a straightforward and unambiguous identity verification parameter for distinguishing M-V from the parent drug during receipt, storage, and use.

Melting Point
Method context
146–148 °C (M-V) vs 193–194 °C (Pioglitazone·HCl)
Enables rapid, low-cost identity verification upon receipt
Capillary method; cross-study comparable data
Physicochemical Characterization Melting Point Reference Standard Pioglitazone

ANDA Impurity Profiling Application

Carboxy Pioglitazone (M-V) is commercially supplied as a reference standard specifically intended for Abbreviated New Drug Application (ANDA) analytical method validation and quality control during commercial pioglitazone production [1]. This regulatory application is unique to M-V as an identified impurity/metabolite marker; active metabolites M-III and M-IV, while also available as reference materials, are primarily used for pharmacokinetic quantification rather than impurity profiling.

ANDA Impurity Use
Reported
M-V specified for ANDA impurity profiling and QC; M-III/M-IV for PK bioanalysis
Regulatory application context differs; select standard per intended use case
Traceability to USP/EP available upon request per vendor
Regulatory Science ANDA Reference Standard Impurity Profiling Pioglitazone

Carboxy Pioglitazone (M-V) Application Scenarios


Negative Control for PK/TK Studies

In PK/TK studies conducted in accordance with ICH M3 and S3A guidelines, M-V serves as the definitive negative control metabolite. Because M-V is pharmacologically inactive, its plasma or urine concentration-time profile reflects only metabolic clearance without confounding pharmacodynamic effects. This contrasts with M-III and M-IV, whose concentrations directly influence glucose-lowering endpoints. Procurement of high-purity M-V reference standard (>95% HPLC) enables accurate quantification of the inactive metabolic fraction and calculation of metabolic switching ratios [1].

ANDA Impurity Profiling and Method Validation

Regulatory guidance (ICH Q3A/Q3B, FDA Guidance for Industry on ANDAs) requires identification and quantification of all specified impurities in the drug substance and product. M-V is a known pioglitazone metabolite and potential impurity; its certified reference standard, with documented traceability to pharmacopeial standards (USP or EP), is essential for system suitability testing, linearity verification, and accuracy assessment in HPLC/LC-MS methods [2][3].

Taurine Conjugation Metabolism Studies

Unlike M-IV, which undergoes sulfate conjugation, M-V is uniquely conjugated with taurine in vivo [4]. Researchers investigating species-specific conjugation pathways or the role of taurine conjugation in drug disposition require M-V as the authentic metabolite standard to confirm conjugate identity by LC-MS/MS and to quantify the extent of taurine conjugation in hepatocyte or microsomal incubations.

QC Release Testing for API and Dosage Forms

In GMP quality control laboratories, M-V reference standard is used for identity, purity, and assay testing of pioglitazone active pharmaceutical ingredient (API) and tablet formulations. The distinct melting point (146-148 °C) and chromatographic retention of M-V relative to pioglitazone (MP 193-194 °C) provide orthogonal identity confirmation, reducing the risk of misidentification during incoming material inspection .

Application
Selection Property
Validation Focus
PK/TK Negative Control
Inactive metabolite reference standard
Metabolic clearance pathway discrimination
ANDA Impurity Profiling
Certified impurity marker with traceability
System suitability and method linearity assessment
Taurine Conjugation Studies
Unique taurine-conjugated metabolite standard
Conjugate identification and quantification in vitro
QC Release Testing
Orthogonal identity confirmation (MP, retention)
Incoming material identity and purity verification
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